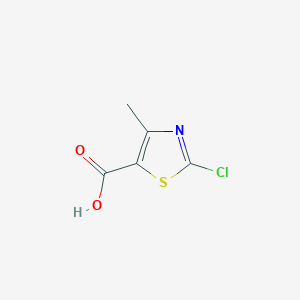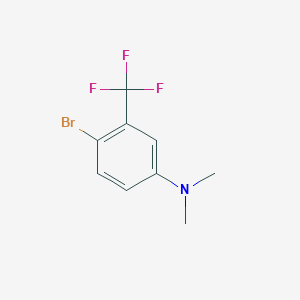
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 51332-24-2 . Its IUPAC name is N-[4-bromo-3-(trifluoromethyl)phenyl]-N,N-dimethylamine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrF3N . The InChI code is 1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 .Chemical Reactions Analysis
“this compound” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows: It has a molecular weight of 268.08 . It has a refractive index of n20/D 1.539 (lit.) . Its boiling point is 125-128 °C/9 mmHg (lit.) and its melting point is 30-32 °C (lit.) . The density is 1.543 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Material Science and Organic Electronics
- Organic Light-Emitting Diodes (OLEDs): Aniline derivatives, such as BODIPY-based materials, have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their use in OLEDs as active materials has been explored, with advancements in structural design and synthesis leading to improved performance in near-IR emitters, highlighting the potential of aniline derivatives in electronic and optoelectronic devices (Squeo & Pasini, 2020).
Chemical Synthesis and Catalysis
- Synthesis of Heterocyclic Compounds: Research on the reaction of chloral with substituted anilines has led to the formation of various heterocyclic compounds, indicating the utility of aniline derivatives in synthesizing novel organic molecules with potential applications in pharmaceuticals and agrochemicals (Issac & Tierney, 1996).
Environmental Science
- Flame Retardants: Studies on novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, consumer goods, and food, highlight the environmental presence and potential risks of halogenated aniline derivatives. This research underscores the importance of monitoring and understanding the environmental fate and toxicity of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is toxic in contact with skin. It is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .
Relevant Papers There are several peer-reviewed papers and technical documents related to “this compound” available at Sigma-Aldrich . Further details can be found by accessing the provided link.
Mécanisme D'action
Target of Action
It has been used in the preparation of a compound known as auy954, an aminocarboxylate analog of fty720 . This compound is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Mode of Action
Given its use in the preparation of auy954 , it may interact with its targets in a similar manner to this compound. AUY954 acts as an agonist of the sphingosine-1-phosphate receptor, meaning it binds to this receptor and activates it .
Biochemical Pathways
The sphingosine-1-phosphate receptor, which is targeted by auy954, a compound prepared using 4-bromo-n,n-dimethyl-3-(trifluoromethyl)aniline , plays a crucial role in several biological processes, including cell growth, survival, and migration .
Pharmacokinetics
It has a boiling point of 125-128 °C at 9 mmHg and a melting point of 30-32 °C . Its density is 1.543 g/mL at 25 °C .
Result of Action
Given its use in the preparation of auy954 , it may have similar effects to this compound. AUY954, as an agonist of the sphingosine-1-phosphate receptor, can influence cell growth, survival, and migration .
Action Environment
It is known that the compound should be stored at room temperature .
Analyse Biochimique
Biochemical Properties
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the determination of iodine present as iodide, iodate, and covalently bound to organic compounds . The nature of these interactions often involves the compound acting as a reference or marker, facilitating the accurate measurement of other substances in biochemical assays.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of certain analogs that act as agonists of the sphingosine-1-phosphate receptor, which is involved in cell signaling . These interactions can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function. For instance, its role as an internal standard in iodine determination involves specific binding interactions that facilitate accurate measurements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature and has a purity of 97% . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, where the compound’s interactions with biomolecules may lead to sustained changes in cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to toxic or adverse effects. It is important to determine the threshold levels at which the compound begins to exhibit significant biological activity. Studies have shown that the compound can cause skin irritation and serious eye irritation, indicating potential toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. The compound’s role as an internal standard in iodine determination highlights its involvement in specific metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. Studies have shown that the compound is typically stored and shipped at room temperature, indicating its stability under these conditions .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Propriétés
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFECXQLNDZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350824 | |
| Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51332-24-2 | |
| Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline?
A1: While the abstract doesn't explicitly state the role of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, it's listed as an intermediate in the reaction. This suggests it likely acts as a brominating agent, facilitating the addition of a bromine atom to the starting material. []
Q2: The abstract mentions "para-Bromination." What does this term mean in the context of this synthesis?
A2: "Para-Bromination" refers to the specific addition of a bromine atom to the para position of an aromatic ring. In this case, the bromine atom is being added to the carbon atom positioned opposite the amine group (NH2) on the aromatic ring of the starting material. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)
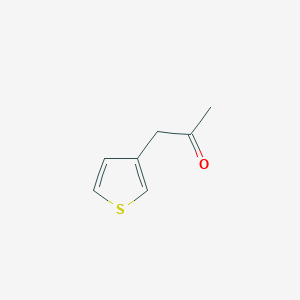
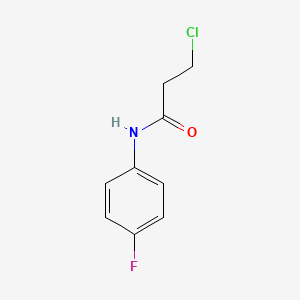
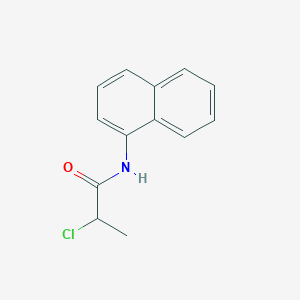
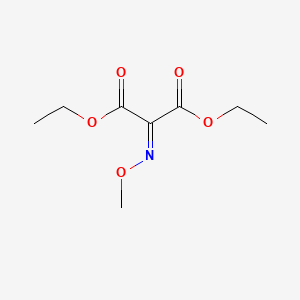
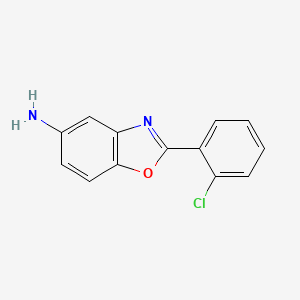
![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)
